![molecular formula C58H62Cl3F2N9O7S B605037 (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide CAS No. 2064292-12-0](/img/structure/B605037.png)

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide

Overview

Description

A1874 is a nutlin-based and BRD4-degrading PROTAC which induces BRD4 degradation in cells.

Scientific Research Applications

Hapten Synthesis and Pharmacokinetics

- A study by Miyazawa et al. (1992) discusses the synthesis of a potent platelet-activating factor (PAF) receptor antagonist with similar structural features. This research contributes to understanding the pharmacokinetics of such compounds at low doses, emphasizing the need for precise measurement techniques like radioimmunoassay (Miyazawa et al., 1992).

Structural Properties and Derivative Analysis

- Research by Legouin and Burgot (2000) explores the structural properties of a ring-opened derivative of a triazolothieno-1,4-diazepine, providing insights into the molecular structure and potential modifications of these compounds (Legouin & Burgot, 2000).

Metabolite Synthesis and Isomerization

- A paper by Weber et al. (1986) focuses on brotizolam, a compound with a similar thienotriazolodiazepine structure. The study outlines the synthesis of major metabolites and discusses their unique isomerization properties in weak alkali (Weber et al., 1986).

PAF Receptor Antagonism

- Silva et al. (1996) investigated a compound (BN 50730) structurally akin to our compound of interest. Their research highlights its role as a non-competitive antagonist of the PAF receptor due to the formation of a highly stable drug-receptor complex (Silva et al., 1996).

Spectroscopic and Quantum Mechanical Study

- Kuruvilla et al. (2018) conducted a vibrational spectroscopic study of a similar compound, providing insights into its spectroscopic properties, molecular geometry, and biological activity potential (Kuruvilla et al., 2018).

Pharmacological Contribution of Substituents

- Kawakami et al. (1996) synthesized derivatives of a similar compound, evaluating their inhibitory activity on platelet aggregation. This research aids in understanding the pharmacological implications of various substituents on the compound's framework (Kawakami et al., 1996).

Antifungal and Antibacterial Activity

- Panwar and Singh (2011) synthesized derivatives with antifungal and antibacterial activities, providing a basis for the potential therapeutic applications of these compounds (Panwar & Singh, 2011).

Mechanism of Action

Target of Action

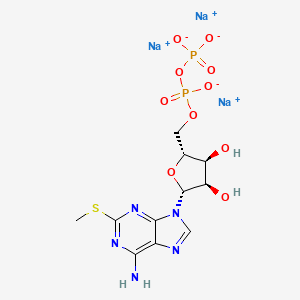

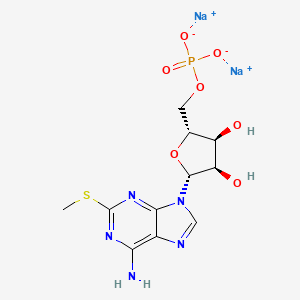

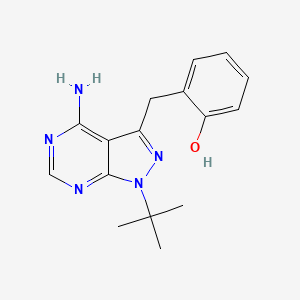

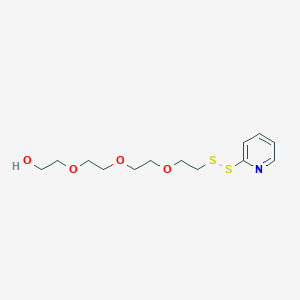

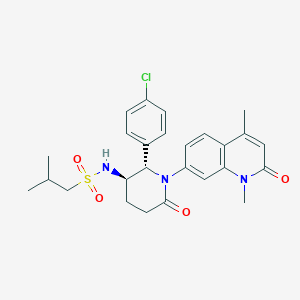

A1874, also known as a PROteolysis TArgeting Chimera (PROTAC), is a heterobifunctional structured compound that primarily targets BRD4 and MDM2 . BRD4 is a member of the bromodomain and extra-terminal (BET) family, playing a crucial role in gene transcription. MDM2 is an E3 ubiquitin ligase that regulates the tumor suppressor protein p53 .

Mode of Action

A1874 functions by recognizing and binding to BRD4 and MDM2 . This dual recognition allows A1874 to degrade BRD4 via the ubiquitin-proteasome system . Simultaneously, it stabilizes p53, a crucial protein in cell cycle regulation and apoptosis .

Biochemical Pathways

Upon binding to BRD4 and MDM2, A1874 triggers the degradation of BRD4, leading to the downregulation of downstream BRD4 regulators, such as MYC . MYC is a critical transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. The degradation of BRD4 and the subsequent downregulation of MYC disrupt these cellular processes .

Pharmacokinetics

It’s known that a1874 operates at nanomolar concentrations, suggesting a high potency

Result of Action

A1874 has demonstrated potent anti-cancer activity. It inhibits cell viability, proliferation, cell cycle progression, and induces apoptosis in cancer cells . Specifically, it causes G1 arrest, inhibits colony formation, and reduces cell migration . Moreover, A1874 has shown effectiveness against different cancer subtypes, including estrogen-receptor positive (ER+) and triple-negative breast cancer (TNBC) subtypes .

Action Environment

The action of A1874 can be influenced by the genetic environment of the cells. For instance, cells with wild-type p53 status show significantly lower IC50 sensitivity to A1874 compared to those with p53 mutation . Furthermore, A1874 remains cytotoxic in BRD4-knockout colon cancer cells, indicating the existence of BRD4-independent mechanisms .

properties

IUPAC Name |

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75)/t44-,46-,49-,52+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNTVOAQOGRLQB-JJMBTQCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)[C@H]5[C@@H]([C@@]([C@@H](N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H62Cl3F2N9O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1173.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)